molecular formula C8H14ClN3O2 B2405130 [5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride CAS No. 2230807-19-7

[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

Cat. No.: B2405130
CAS No.: 2230807-19-7
M. Wt: 219.67
InChI Key: BYRNLVGIHAJSMT-UHFFFAOYSA-N
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Description

[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.

Preparation Methods

The synthesis of [5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride can be achieved through several routes. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of [5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a selective inhibitor of human carbonic anhydrase isoforms, it binds to the active site of the enzyme, inhibiting its activity and thereby exerting its therapeutic effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Properties

IUPAC Name

[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c9-5-7-10-8(13-11-7)6-1-3-12-4-2-6;/h6H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRNLVGIHAJSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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